molecular formula C26H25ClN2 B14925540 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B14925540
M. Wt: 400.9 g/mol
InChI Key: JQYTVQULJCLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three aromatic rings, each substituted with various functional groups, including chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3,5-diphenyl-1H-pyrazole
  • 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and a chlorine atom can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2/c1-16-6-9-21(12-19(16)4)25-15-26(22-10-7-17(2)20(5)13-22)29(28-25)23-11-8-18(3)24(27)14-23/h6-15H,1-5H3

InChI Key

JQYTVQULJCLOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.